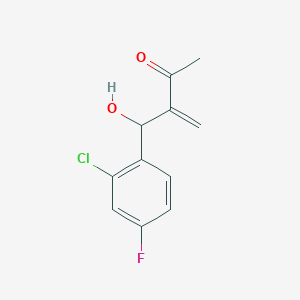![molecular formula C25H25NO2 B14202756 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one CAS No. 919083-19-5](/img/structure/B14202756.png)
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses acetophenone, formaldehyde, and an amine hydrochloride . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, it may have industrial applications in the production of polymers or other materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one can be compared with other similar compounds, such as 1-Phenyl-2-propanone and 1-Phenyl-2-propanol These compounds share some structural similarities but differ in their functional groups and chemical properties
Properties
CAS No. |
919083-19-5 |
|---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-phenyl-3-[2-(4-propan-2-ylphenoxy)anilino]but-2-en-1-one |
InChI |
InChI=1S/C25H25NO2/c1-18(2)20-13-15-22(16-14-20)28-25-12-8-7-11-23(25)26-19(3)17-24(27)21-9-5-4-6-10-21/h4-18,26H,1-3H3 |
InChI Key |
UAJXELDNUCAPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)

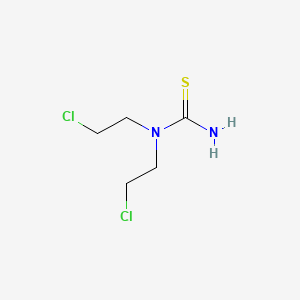
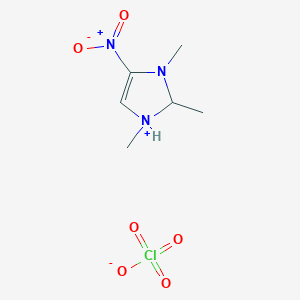
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
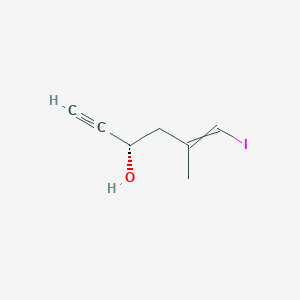
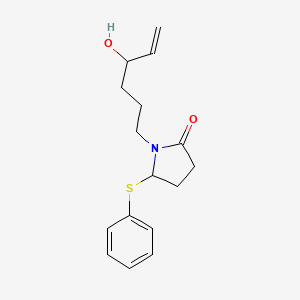
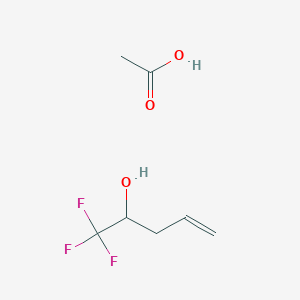
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
